L-Proline, N-(1-oxobutyl)-L-leucyl-
Overview
Description
L-Proline, N-(1-oxobutyl)-L-leucyl- is a dipeptide compound composed of L-proline and L-leucine, with an additional oxobutyl group attached to the nitrogen atom of the leucine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, N-(1-oxobutyl)-L-leucyl- typically involves the coupling of L-proline and L-leucine through peptide bond formation, followed by the introduction of the oxobutyl group. The process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), as well as protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of L-Proline, N-(1-oxobutyl)-L-leucyl- may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Proline, N-(1-oxobutyl)-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
L-Proline, N-(1-oxobutyl)-L-leucyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of L-Proline, N-(1-oxobutyl)-L-leucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Proline, N-(1-oxobutyl)-L-leucyl- include other dipeptides with modified side chains, such as:
- L-Proline, N-(1-oxobutyl)-L-valyl-
- L-Proline, N-(1-oxobutyl)-L-isoleucyl-
- L-Proline, N-(1-oxobutyl)-L-alanyl-
Uniqueness
L-Proline, N-(1-oxobutyl)-L-leucyl- is unique due to the specific combination of L-proline and L-leucine residues, along with the presence of the oxobutyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-(butanoylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-4-6-13(18)16-11(9-10(2)3)14(19)17-8-5-7-12(17)15(20)21/h10-12H,4-9H2,1-3H3,(H,16,18)(H,20,21)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWOIMJJJQWPLY-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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